Piperazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c7-4-3-5-1-2-6-4;/h5H,1-3H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSZZGLAJRHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-06-6 | |
| Record name | Piperazin-2-one hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance of the Piperazin 2 One Core in Heterocyclic Chemistry
This structural arrangement allows the piperazin-2-one (B30754) core to act as a constrained peptidomimetic, mimicking the turns found in the secondary structures of peptides and proteins. chemicalbook.com This property is highly valuable in the design of molecules that can interact with biological targets. The chemical reactivity of the piperazin-2-one scaffold facilitates its use in linking different pharmacophores or as a central framework for constructing compounds with specific biological activities. Researchers have developed various synthetic methodologies for its preparation, including cascade reactions that allow for the efficient formation of multiple chemical bonds in a single process, highlighting its importance and adaptability in synthetic organic chemistry. cymitquimica.com
Historical Context of Piperazine Derivatives in Medicinal Chemistry
The broader family of piperazine (B1678402) derivatives has a rich history in medicinal chemistry, with the piperazine ring being a key component in a multitude of established drugs. chemshuttle.com Initially introduced for its anthelmintic properties in the 1950s, the therapeutic applications of piperazine-containing compounds have expanded dramatically over the decades. evitachem.com The versatility of the piperazine structure has allowed for its incorporation into drugs targeting a wide array of conditions.
The two nitrogen atoms within the piperazine ring provide a large polar surface area and opportunities for hydrogen bond interactions, which often leads to improved water solubility and oral bioavailability of drug candidates. Consequently, piperazine derivatives have been successfully developed as agents for the central nervous system (including antipsychotics, antidepressants, and anxiolytics), as well as for cardiovascular diseases, and have shown potential in antimicrobial, antiviral, and anticancer research. evitachem.com The ability to readily modify the piperazine structure has made it an indispensable tool for medicinal chemists aiming to optimize the pharmacological profiles of new therapeutic agents. chemshuttle.com
Role of Piperazin 2 One Hydrochloride As a Research Compound
General Synthetic Approaches to Piperazin-2-ones
A variety of synthetic routes have been established to construct the piperazin-2-one core, each offering distinct advantages in terms of starting materials, efficiency, and the potential for introducing structural diversity.
Reductive Cyclization of Pseudodipeptides
One effective method for synthesizing 1,4-unsubstituted piperazin-2-ones is through the one-pot reductive cyclization of pseudodipeptides. csic.escsic.es This approach has been demonstrated with Phe-Gly pseudodipeptides, specifically those containing a cyanomethylamino group (PheΨ[CH(CN)NH]Gly). csic.escsic.esresearchgate.net The process involves the reduction of the cyano group, which subsequently leads to the formation of the piperazin-2-one ring. researchgate.net A key aspect of this methodology is the ability to achieve regioselective functionalization, with studies indicating a higher reactivity at the N4 position compared to the N1 position of the resulting piperazin-2-one ring. csic.es
The synthesis of the required pseudodipeptide precursors often begins with a modified Strecker reaction, combining an aldehyde with an amino acid methyl ester and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst like zinc chloride (ZnCl2). researchgate.net This is followed by the reductive cyclization step to yield the piperazin-2-one core. researchgate.net
Reactions of Ethylenediamine (B42938) with Carbonyl Substrates
The reaction between ethylenediamine and various carbonyl substrates, particularly α-carbonyl esters, provides a direct route to piperazin-2-one derivatives. nih.gov The nature of the carbonyl substrate significantly influences the reaction's outcome. For instance, the reaction of ethylenediamine with ethyl benzoylformate can lead to a complex mixture of products, including the desired cyclic imine, a C2-symmetrical amide, and a macrocyclic compound. nih.gov
In cases where highly electrophilic groups like trifluoromethyl (–CF3) are present on the carbonyl substrate, the reaction with ethylenediamine can result in the formation of a stable hydrate (B1144303) form of the imine in high yield. nih.gov This highlights the electronic effects that can direct the course of the cyclization.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of piperazin-2-ones and their derivatives. These reactions often involve the cyclization of 1,2-diamine derivatives with suitable electrophilic partners. evitachem.com A common strategy involves the reaction of protected 1,2-diamines with sulfonium (B1226848) salts, such as 2-bromoethyldiphenylsulfonium triflate, under basic conditions. evitachem.com This process typically proceeds via an aza-Michael addition. evitachem.com
Another approach utilizes a one-pot tandem reductive amination-transamidation-cyclization sequence to produce substituted piperazin-2-ones in good yields. nih.gov This method has been explored with various amino acid methyl esters and different transferable acyl groups to establish its scope. nih.gov Furthermore, the condensation of amines with vicinal diols, catalyzed by iridium, has also been reported as a route to substituted piperazines. researchgate.net
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| 1,2-Diamine derivatives, Sulfonium salts | Base | Piperazin-2-ones | evitachem.com |
| Amino acid methyl esters | Reductive amination reagents | Substituted piperazin-2-ones | nih.gov |
| Amines, Vicinal diols | Iridium catalyst | Substituted piperazines | researchgate.net |
| N,N'-acetylated piperazine-2,5-dione, Benzaldehydes | K2CO3/DMF | (Z,Z)-(benzylidene)piperazine-2,5-diones | csu.edu.au |
Cascade Double Nucleophilic Substitution Reactions
A more recent and efficient strategy for the synthesis of piperazin-2-one derivatives involves a cascade, metal-promoted double nucleophilic substitution reaction. thieme-connect.comthieme.dethieme-connect.com This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring, forming three new bonds in a single operation. thieme.dethieme-connect.com This methodology is particularly valuable for combinatorial synthesis due to its ability to introduce two points of diversity into the final molecule. thieme-connect.comthieme-connect.com
The reaction is typically promoted by a palladium catalyst, and various aryl iodides with both electron-donating and electron-withdrawing groups can be used effectively. thieme-connect.com The process has been shown to tolerate a range of primary amines as well. thieme-connect.com
Advanced Synthetic Strategies for Chiral Piperazin-2-ones
The development of enantiomerically pure piperazin-2-one derivatives is of significant interest for medicinal chemistry applications. This has led to the exploration of advanced synthetic strategies that allow for the stereocontrolled synthesis of these chiral molecules.
Asymmetric Catalysis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperazin-2-ones. rsc.org Several catalytic systems have been successfully employed to achieve high levels of enantioselectivity.
One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgrsc.orgdicp.ac.cn This approach provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). rsc.orgdicp.ac.cn The reaction typically employs a palladium catalyst with a chiral ligand, such as (R)-TolBINAP, in the presence of an acid co-catalyst under hydrogen pressure. dicp.ac.cn The resulting chiral piperazin-2-ones can be further converted to chiral piperazines without loss of optical purity. rsc.org
Another significant strategy is the palladium-catalyzed asymmetric allylic alkylation . rsc.orgcaltech.edunih.gov This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric enrichment. caltech.edunih.gov The reaction involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.gov
Rhodium-catalyzed asymmetric hydrogenation also represents a valuable tool for preparing chiral compounds, including precursors to piperazin-2-ones. rsc.orgwiley-vch.dersc.org Various chiral phosphine (B1218219) ligands have been developed for rhodium catalysts to achieve high enantioselectivity in the hydrogenation of different unsaturated substrates. wiley-vch.de
More recently, a one-pot asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed. nih.govacs.orgacs.org This sequence starts with a Knoevenagel condensation, followed by an asymmetric epoxidation catalyzed by a cinchona-derived thiourea, and concludes with a domino ring-opening cyclization with a 1,2-diamine to afford 3-substituted piperazin-2-ones in good yields and high enantioselectivities (up to 99% ee). nih.govacs.orgacs.orgacs.org
| Catalytic Method | Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Pd(OCOCF₃)₂/(R)-TolBINAP | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | up to 90% | dicp.ac.cn |
| Asymmetric Allylic Alkylation | Palladium catalyst | N-protected piperazin-2-ones | Chiral α-secondary and α-tertiary piperazin-2-ones | High | caltech.edunih.gov |
| Asymmetric Hydrogenation | Rhodium/Chiral Phosphine Ligands | Unsaturated precursors | Chiral piperazin-2-one precursors | High | rsc.orgwiley-vch.de |
| Asymmetric Epoxidation/DROC | Cinchona-derived thiourea | Aldehydes, (phenylsulfonyl)acetonitrile | 3-substituted piperazin-2-ones | up to 99% | nih.govacs.orgacs.org |
Enantioselective Synthesis of α-Tertiary Piperazin-2-ones
The development of catalytic asymmetric methods for the synthesis of α-tertiary piperazin-2-ones has been a significant challenge. nih.gov The palladium-catalyzed decarboxylative asymmetric allylic alkylation has proven to be a breakthrough in this area, providing the first catalytic enantioselective route to these valuable compounds. nih.govcaltech.eduthieme-connect.com This method allows for the synthesis of α-tertiary piperazin-2-ones in good to excellent yields and with high enantioselectivity. nih.govcaltech.eduthieme-connect.com
Furthermore, an enantioselective synthesis of diverse N4-Boc-protected α,α-disubstituted piperazin-2-ones has been achieved through a similar palladium-catalyzed decarboxylative allylic alkylation reaction. nih.gov This improved method features ease of substrate synthesis, facile N4-Boc deprotection, and a broader substrate scope. nih.gov The resulting chiral piperazinones can be deprotected and reduced to form valuable gem-disubstituted piperazines. nih.gov
Telescoped Catalytic Synthesis Approaches
Telescoped or one-pot catalytic approaches offer significant advantages in terms of efficiency and resource utilization. A one-pot procedure combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. nih.govacs.org This method utilizes commercially available aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, and 1,2-ethylenediamines, with a quinine-derived urea (B33335) catalyst driving the stereoselectivity in two of the three steps. nih.govacs.org This approach provides access to the target heterocycles in good to high yields and with enantiomeric excesses up to 99%. nih.gov
Another example of a cascade reaction involves a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide to form piperazinone derivatives in a one-pot process. thieme-connect.com This method allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.com
Derivatization Strategies for this compound
The piperazin-2-one scaffold provides multiple sites for derivatization, allowing for the introduction of a wide range of functional groups to explore new chemical space and modulate biological activity. rsc.orgnih.govnih.govresearchgate.net
N-Alkylation and N,N'-Dialkylation
The nitrogen atoms of the piperazine (B1678402) ring are common sites for functionalization through alkylation reactions. mdpi.com N-alkylation can be achieved through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination. mdpi.com For instance, the deprotected N(1) position of a piperazin-2-one can be alkylated to form a di-allyl piperazin-2-one. caltech.edu The synthesis of N,N'-dialkylpiperazines, which are often kinase inhibitors, typically involves the alkylation of N-methylpiperazine with reactive alkyl halides. mdpi.com A general method for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net
Reductive amination of carbonyl compounds and reductive N-alkylation of amines using reagents like zirconium borohydride–piperazine complex provide efficient routes to N-alkylated and N,N-dialkylated amines. iau.ir
Introduction of Diverse Functional Groups
Beyond N-alkylation, various other functional groups can be introduced onto the piperazin-2-one core. For example, the amino group of piperazine derivatives can be acylated with acyl chlorides to form amides. smolecule.com Derivatization of the carboxyl group of peptides with piperazine-based reagents has been shown to enhance their ionization efficiency in mass spectrometry. researchgate.net
The introduction of phosphonate (B1237965) groups has also been explored. The reaction of piperazin-2-one with triethyl phosphite (B83602) prompted by phosphoryl chloride leads to the formation of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. acs.org Furthermore, derivatizing agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to create UV-active derivatives of piperazine for analytical purposes. jocpr.comtandfonline.com This approach allows for the detection of piperazine at low levels using HPLC-UV instrumentation. jocpr.com
Chemical Derivatization for Analytical Purposes
Chemical derivatization is a critical technique in analytical chemistry used to modify a compound to enhance its suitability for a specific analytical method. For piperazin-2-one and its derivatives, which may exhibit low volatility or lack a strong chromophore, derivatization is often essential for their determination by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves reacting the analyte with a derivatizing agent to create a new compound (a derivative) with improved analytical properties.
The primary goals of derivatizing piperazin-2-one and its analogs for analytical purposes include:
Increasing Volatility: For GC analysis, compounds must be volatile enough to be vaporized without thermal decomposition. Piperazin-2-one, being a polar lactam, has a relatively low volatility. Derivatization of the active hydrogen on the secondary amine and potentially the lactam nitrogen can significantly increase its volatility. phenomenex.comresearch-solution.comlibretexts.orgchemcoplus.co.jpgcms.cz
Improving Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to less peak tailing and better peak shape in both GC and reversed-phase HPLC. This results in improved resolution and more accurate quantification. gcms.czjfda-online.com
Enhancing Detector Response: For methods like HPLC with UV-Vis or fluorescence detection, derivatization can introduce a chromophore or fluorophore into the molecule, dramatically increasing its detectability. nih.govjocpr.comqascf.comnih.gov
Common derivatization strategies applicable to the functional groups present in piperazin-2-one (a secondary amine and a lactam) include silylation, acylation, and alkylation.
Silylation
Silylation is a widely used derivatization technique for GC analysis where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group. phenomenex.comchemcoplus.co.jpobrnutafaza.hr This process significantly increases the volatility and thermal stability of polar compounds containing -OH, -NH, and -SH functional groups. For piperazin-2-one, the secondary amine is the primary site for silylation. The lactam proton can also potentially be derivatized under more stringent conditions.
Common silylating reagents include:
| Reagent | Abbreviation | Target Functional Groups in Piperazin-2-one | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Secondary Amine, Lactam N-H | A powerful and common silylating agent. Often used with a catalyst like trimethylchlorosilane (TMCS). phenomenex.comchemcoplus.co.jp |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Secondary Amine, Lactam N-H | The most volatile of the TMS-acetamides, its byproducts are also very volatile, which is advantageous for trace analysis. obrnutafaza.hr |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Secondary Amine, Lactam N-H | Forms t-butyldimethylsilyl (TBDMS) derivatives which are significantly more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra. chemcoplus.co.jpobrnutafaza.hr |
The general reaction for the silylation of piperazin-2-one is as follows:
Piperazin-2-one + Silylating Reagent → Silyl-derivative of Piperazin-2-one
The resulting derivative is more volatile and less polar, making it suitable for GC-MS analysis.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. This is a common derivatization method for amines and amides. For piperazin-2-one, acylation of the secondary amine can be achieved using various reagents. jfda-online.com
Key acylation reagents include:
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Analytical Advantage |
| Trifluoroacetic Anhydride (B1165640) | TFAA | Secondary Amine | Trifluoroacetyl | Increases volatility for GC analysis and can improve chromatographic properties. scholars.directscholars.direct |
| Acetic Anhydride | Secondary Amine | Acetyl | A common and effective reagent for increasing volatility for GC analysis. researchgate.net | |
| Dansyl Chloride | DNS-Cl | Secondary Amine | Dansyl | Introduces a highly fluorescent group, enabling sensitive detection by HPLC-FLD or LC-MS. nih.govqascf.comnih.gov |
| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Secondary Amine | NBD | Forms a stable, UV-active derivative, allowing for detection by HPLC-UV at lower concentrations. jocpr.comresearchgate.net |
The acylation reaction not only increases volatility for GC but can also be used to introduce a UV-active or fluorescent tag for HPLC analysis, which is particularly useful as piperazin-2-one itself lacks a strong chromophore. jocpr.comqascf.com
Alkylation
Alkylation is another derivatization strategy where an alkyl group is introduced to replace an active hydrogen. This is commonly used for acidic protons like those in carboxylic acids and phenols, but can also be applied to amines. libretexts.orggcms.cz While less common than silylation or acylation for amines in routine analysis, it can be a robust method for creating stable derivatives. For instance, triphenylmethyl alkylation has been used to create stable derivatives of unstable compounds for HPLC analysis. acs.org
Detailed Research Findings
While specific studies on the derivatization of this compound for analytical purposes are not abundant in the public literature, extensive research on the derivatization of piperazine and other cyclic amines provides a strong basis for methodology.
For instance, a method for the analysis of piperazine residues in animal products utilized pre-column derivatization with dansyl chloride followed by HPLC with fluorescence detection (HPLC-FLD). nih.gov The method achieved a limit of quantification (LOQ) of 20 ng/g, demonstrating high sensitivity. nih.gov Similarly, NBD-Cl has been successfully used to create a UV-active derivative of piperazine for HPLC-UV analysis, allowing for detection at low levels. jocpr.com
In the context of GC-MS, the derivatization of piperazine designer drugs, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), with trifluoroacetic anhydride (TFAA) has been well-documented. scholars.directscholars.direct These studies show that the perfluoroacylation of the piperazine ring's secondary amine yields volatile derivatives with excellent chromatographic properties, allowing for their simultaneous quantification in various matrices. scholars.directscholars.direct The limits of detection and quantification were in the low µg/mL range. scholars.direct
These established methods for piperazine strongly suggest that similar approaches would be effective for piperazin-2-one. The secondary amine at position 4 of piperazin-2-one is expected to react readily with acylating and silylating agents in a manner analogous to piperazine itself.
Spectroscopic Analysis
Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the compound's identity and purity. ingentaconnect.comnih.gov
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state. For this compound, various NMR experiments, including ¹H-NMR, ¹³C-NMR, and specialized solid-state NMR techniques, provide comprehensive structural details. rsc.orgresearchgate.net
Table 1: Representative ¹H-NMR Spectroscopic Data for Piperazin-2-one Derivatives This table is for illustrative purposes; specific values for this compound may vary based on solvent and experimental conditions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Piperazine CH₂ | 2.5 - 3.5 | Broad multiplet |
| NH | Variable | Broad singlet |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. The chemical shift of the carbonyl carbon (C=O) in the lactam ring is a particularly notable feature, typically appearing in the downfield region of the spectrum (around 160-180 ppm). The signals for the methylene (B1212753) (CH₂) carbons of the piperazine ring are found in the aliphatic region. ingentaconnect.comlew.ro The exact chemical shifts can be influenced by substituents on the piperazine ring. ingentaconnect.com
Table 2: Representative ¹³C-NMR Spectroscopic Data for Piperazin-2-one Derivatives This table is for illustrative purposes; specific values for this compound may vary based on solvent and experimental conditions.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 180 |
| Piperazine CH₂ | 40 - 60 |
Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a specialized technique that is particularly useful for determining the site of protonation in nitrogen-containing compounds like this compound. mdpi.com In the solid state, the chemical environment of the nitrogen atoms is fixed, allowing for the differentiation between protonated (NH⁺) and non-protonated (N) nitrogen atoms. semanticscholar.org
The formation of the hydrochloride salt involves the protonation of one or both of the nitrogen atoms in the piperazine ring. ¹⁵N-CP/MAS NMR can distinguish between these possibilities. For instance, studies on similar piperazine derivatives have shown that when an equimolar amount of hydrochloric acid is used, the nitrogen atom substituted with an aryl group is preferentially protonated. mdpi.com In cases where an excess of hydrochloric acid is used, both nitrogen atoms can be protonated. mdpi.comsemanticscholar.org The ¹⁵N chemical shifts provide direct evidence for the location of the positive charge in the molecule. semanticscholar.org This technique is a powerful tool for understanding the solid-state structure and intermolecular interactions of this compound. nih.govnih.gov
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of a compound, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of this compound. By comparing the measured accurate mass with the calculated mass for the expected formula (C₄H₉ClN₂O), the identity of the compound can be confirmed with a high degree of confidence. scispace.com HRMS is also invaluable for analyzing fragmentation patterns, which can further corroborate the proposed structure. researchgate.net
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of piperazin-2-one derivatives. In ESI-MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For instance, a derivative, 1-(piperazin-1-yl)prop-2-en-1-one (B2725010) hydrochloride, displays a molecular ion peak at an m/z of 176.64, corresponding to the protonated molecule [C₇H₁₃ClN₂O]⁺. The fragmentation patterns observed in the mass spectrum can reveal information about the compound's structure, such as the cleavage of the piperazine ring or the loss of substituent groups.
In more complex systems, such as peptides derivatized with piperazine-based reagents, ESI-MS provides crucial information for sequencing and identification. nih.gov Derivatization with reagents like 1-(2-pyrimidyl) piperazine (PP) has been shown to enhance the ionization efficiency of peptides, particularly phosphopeptides, in the ESI source. acs.org This enhancement is attributed to the increased hydrophobicity, pI values, and gas-phase basicities of the derivatized peptides. acs.org The derivatization process itself is often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.govbeilstein-journals.org
The following table summarizes the ESI-MS data for a selection of piperazin-2-one derivatives:
| Compound | Molecular Formula | Observed m/z [M+H]⁺ | Reference |
| Methyl 2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)-2-(4-chlorophenyl)acetate | C₁₉H₁₈Cl₂N₂O₃ | 394.39 | tbzmed.ac.ir |
| 2-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]acetohydrazide | C₁₈H₁₈Cl₂N₄O₂ | 394.19 | tbzmed.ac.ir |
| 2-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-N'-(phenyl)acetohydrazide | C₁₉H₁₉Cl₂N₅O₂ | 421.09 | tbzmed.ac.ir |
| 1-(3-Chlorophenyl)-4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-2-oxoethyl]piperazin-2-one | C₂₁H₁₈Cl₂N₄O₂ | 430.29 | tbzmed.ac.ir |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Derivatized Peptides
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another key technique, particularly for the analysis of peptides and proteins. nih.gov In this method, the analyte is co-crystallized with a matrix substance that absorbs laser energy, leading to the desorption and ionization of the analyte. scripps.eduacs.org For peptides, derivatization with piperazine-based reagents can significantly enhance signal intensity in MALDI-MS. nih.govsigmaaldrich.com
Studies have shown that derivatizing the carboxyl groups of peptides with reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) leads to improved ionization efficiency. nih.govsigmaaldrich.com This is particularly beneficial for the analysis of complex peptide mixtures, such as those obtained from protein digests. nih.govsigmaaldrich.com The derivatization has been found to preferentially enhance the detection of peptides with low molecular weight and high isoelectric point (pI) values. nih.govsigmaaldrich.com The improved ionization is attributed to the enhanced hydrophobicity and gas-phase basicity of the derivatized peptides. acs.org
The derivatization reaction is typically carried out using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an activator like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govsigmaaldrich.com Research has demonstrated that this derivatization can increase the ionization efficiencies of phosphopeptides by 50 to 101 times and nonphosphopeptides by 10 to 40 times in the MALDI source. nih.gov
The table below highlights the effect of piperazine derivatization on peptide analysis by MALDI-MS:
| Derivatization Reagent | Effect on Peptides | Key Findings | Reference(s) |
| 1-(2-pyridyl)piperazine (2-PP) | Improved ionization efficiency | Enhanced detection of low MW and high pI peptides | nih.govsigmaaldrich.com |
| 1-(2-pyrimidyl)piperazine (2-PMP) | Improved ionization efficiency | Enhanced detection of low MW and high pI peptides | nih.govsigmaaldrich.com |
| 1-(2-pyrimidyl) piperazine (PP) | Increased ionization efficiency of phosphopeptides | 50-101 fold increase for phosphopeptides | acs.orgnih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.
For this compound and its derivatives, characteristic IR absorption bands can be observed. The carbonyl (C=O) stretching vibration of the ketone group in the piperazin-2-one ring typically appears in the region of 1680–1750 cm⁻¹. tbzmed.ac.ir The N-H stretching vibrations from the hydrochloride salt are observed in the range of 3100–3300 cm⁻¹. Vibrations of the C-N and C-C bonds within the piperazine ring are generally found between 1450 and 1600 cm⁻¹. The stretching vibrations of the C-H bonds in the heterocyclic ring are typically observed in the 2800-3100 cm⁻¹ region. researchgate.net
The following table presents a summary of characteristic IR absorption bands for piperazin-2-one derivatives:
| Functional Group | Wavenumber Range (cm⁻¹) | Reference(s) |
| C=O (Ketone/Amide) | 1640 - 1750 | tbzmed.ac.ir |
| N-H (Hydrochloride) | 3100 - 3400 | tbzmed.ac.ir |
| C-N and C-C (Piperazine ring) | 1450 - 1600 | |
| Aromatic C=C | ~1585 | tbzmed.ac.ir |
| C-O (Ester) | ~1290 | tbzmed.ac.ir |
| C-H (Heterocyclic) | 2800 - 3100 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mhlw.go.jpugm.ac.id While the basic piperazine structure does not absorb significantly in the UV-Vis range, the presence of chromophoric substituents can lead to characteristic absorption bands. researchgate.net
For derivatives of piperazin-2-one containing aromatic or other unsaturated groups, UV-Vis spectroscopy can be used for characterization. The absorption maxima (λmax) and the intensity of the absorption are dependent on the specific chromophores present and the solvent used for the measurement. For example, in the analysis of certain Schiff bases derived from piperazine-containing compounds, UV-Vis spectroscopy is used to monitor the reaction and characterize the final products. researchgate.net However, for this compound itself, which lacks significant chromophores, the UV-Vis spectrum is generally not highly informative. researchgate.net
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids like this compound. These studies reveal the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the absolute structure of a molecule. beilstein-journals.org For piperazin-2-one derivatives, this analysis reveals important conformational details. For example, studies on related piperazinone structures have shown that the piperazine ring typically adopts a chair or a screw-boat conformation. nih.govresearchgate.net
In the case of (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one, the piperazine ring adopts a chair conformation. The analysis of various piperazine hydrochloride salts has shown that the piperazine ring generally exists in a chair conformation. nih.govresearchgate.net The crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, for instance, confirms a chair conformation for the piperazine ring. nih.govresearchgate.net The specific bond lengths and angles determined from these studies provide a detailed picture of the molecular geometry.
The following table summarizes key crystallographic data for a representative piperazin-2-one derivative hydrochloride salt:
| Compound | Crystal System | Space Group | Key Conformation | Reference(s) |
| 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride | Triclinic | P-1 | Piperazine ring: Chair | researchgate.net |
Polymorphism and Hydrogen-Bonding Networks in Crystalline Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences. Different polymorphs can exhibit different physical properties, including solubility and stability. google.com The study of polymorphism in this compound and its derivatives involves identifying and characterizing these different crystalline forms.
Hydrogen bonding plays a crucial role in dictating the crystal packing and the formation of specific polymorphic forms. In the crystal structures of piperazine hydrochloride salts, extensive hydrogen-bonding networks are often observed. nih.govresearchgate.netiucr.org These networks can involve interactions between the protonated piperazine nitrogen atoms, the chloride counter-ion, and other functional groups present in the molecule, such as carbonyl groups or hydroxyl groups. nih.govresearchgate.netnih.gov
For example, in the crystal structure of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride, the cations are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.govresearchgate.netiucr.org The chloride anion is linked to the cation via an N—H⋯Cl hydrogen bond. nih.govresearchgate.netiucr.org These interactions, along with other weaker interactions like C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds, contribute to the formation of a stable three-dimensional network. iucr.org The study of these hydrogen-bonding motifs is essential for understanding the supramolecular assembly and the resulting physical properties of the crystalline solid. nih.govmdpi.com
Crystal Engineering Principles Applied to Piperazin-2-ones
Crystal engineering provides a framework for understanding and predicting the three-dimensional arrangement of molecules in a crystalline solid. For piperazin-2-one and its derivatives, the primary forces governing crystal packing are noncovalent interactions, with hydrogen bonding playing a dominant role. The piperazin-2-one scaffold contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which facilitate the formation of robust and predictable supramolecular structures.
A common and highly stable hydrogen-bonding pattern observed in related piperazine-2,5-diones involves the formation of a centrosymmetric dimer through reciprocal amide-to-amide hydrogen bonds. This interaction is described by the graph set notation R²₂(8), indicating a ring motif composed of two donors and two acceptors involving eight atoms. qascf.comdntb.gov.uaresearchgate.net These dimers can then self-assemble into one-dimensional, ladder-like tapes, which constitute a fundamental building block in the crystal structures of many piperazinedione derivatives. qascf.comdntb.gov.uaqascf.com
The presence and nature of substituents on the piperazin-2-one ring significantly influence the resulting supramolecular architecture. Key principles include:
Influence of Polar Groups: The introduction of strongly polar functional groups can alter the preferred hydrogen-bonding network. For instance, in piperazinediones with strongly polar moieties, the molecules may favor hydrogen bonding with polar solvent molecules, such as dimethyl sulfoxide (B87167) (DMSO), over the typical amide-to-amide tape formation. qascf.comresearchgate.net In such cases, the solvent molecules act as hydrogen bond acceptors, disrupting the tape structure and becoming incorporated into the crystal lattice as cocrystals. qascf.comresearchgate.net
Role of the Counter-ion: In the case of this compound, the chloride anion (Cl⁻) plays a crucial role in the crystal lattice. It acts as a hydrogen bond acceptor, forming N-H···Cl interactions with the protonated piperazine ring. benthamscience.com These interactions, along with other weak forces like C-H···O and C-H···N bonds, link the cationic piperazin-2-one units and the anions into a stable, layered supramolecular network. benthamscience.comsigmaaldrich.com
The combination of these interactions—strong hydrogen bonding, weaker C-H···X interactions, arene stacking, and the influence of solvent or counter-ions—provides a predictive basis for designing crystalline solids with specific packing arrangements and properties.
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices, from pharmaceutical ingredients to biological samples. elementlabsolutions.comunodc.org Due to the polar and basic nature of the piperazin-2-one moiety, specialized chromatographic approaches are often required.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used analytical technique for piperazine derivatives. However, the high polarity of these compounds presents a challenge for traditional reversed-phase methods, often necessitating alternative approaches or derivatization to achieve adequate retention and detection.
Reversed-phase HPLC, typically employing nonpolar stationary phases like C18, is a common method for purity assessment and quantification. elementlabsolutions.com A significant challenge in the analysis of piperazin-2-one is its hydrophilic nature, which leads to poor retention on conventional RP columns. To overcome this, several strategies are employed:
Derivatization: To enhance detectability, especially for UV-Vis detectors, piperazine can be reacted with a chromophoric agent. A method was developed using 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels (LOD of 30 ppm). unodc.org Another approach uses dansyl chloride as a derivatizing reagent, enabling sensitive fluorescence detection. qascf.com
Mobile Phase Optimization: The use of highly aqueous mobile phases or specific ion-pairing agents can improve retention, though the latter can complicate mass spectrometry (MS) detection. Isocratic elution with a high proportion of an organic modifier like acetonitrile (B52724) in water can be effective for separating polar substances on specialized RP columns. qascf.com
Detection: Due to the lack of a strong chromophore in the parent compound, universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable alternatives to UV detection when derivatization is not performed. Mass spectrometry (LC-MS) is also frequently used for its high sensitivity and specificity.
Table 1: Examples of RP-HPLC Methods for Piperazine Derivatives
| Analyte/Derivative | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Piperazine (as NBD-Cl derivative) | Chiralpak IC (250 x 4.6 mm, 5µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | UV (340 nm) | unodc.org |
| SK3530.2HCl (a piperazine derivative) | CapcellPack MG C18 (150 x 4.6 mm, 5µm) | 20 mM Ammonium acetate (B1210297) (pH 4.0):Acetonitrile (60:40 v/v) | UV (250 nm) | |
| Piperazine (as dansyl chloride derivative) | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8µm) | Ultrapure water:Acetonitrile (15:85 v/v) | Fluorescence (FLD) | qascf.com |
HILIC is an increasingly popular technique for the analysis of highly polar compounds that are poorly retained in RP-HPLC. It utilizes a polar stationary phase (such as silica, cyano, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. thermofisher.com This creates a water-rich layer on the surface of the stationary phase, into which polar analytes like piperazin-2-one can partition, leading to retention. thermofisher.com
The retention mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions. thermofisher.com For basic compounds like piperazin-2-one, the pH of the mobile phase is a critical parameter as it affects the ionization state of both the analyte and the stationary phase's surface silanol (B1196071) groups, influencing electrostatic interactions. researchgate.netbenthamscience.com
A sensitive method for the analysis of piperazine has been developed using a cyanopropyl (CN) column in HILIC mode. researchgate.netresearchgate.net The use of strongly acidic conditions with trifluoroacetic acid in the mobile phase was found to be effective in suppressing the ionization of silanol groups, leading to robust chromatography with excellent peak shape. researchgate.net Zwitterionic HILIC phases have also been shown to be effective in separating polar compounds and isomers. researchgate.net
Cation-exchange chromatography is a powerful technique for separating basic, positively charged compounds. Given that this compound is protonated in acidic to neutral solutions, this method is highly suitable for its analysis. The separation is based on the reversible interaction between the cationic analyte and the negatively charged functional groups of the stationary phase.
An assay for piperazine in pharmaceutical formulations was developed using an Ultrasil CX column with an aqueous mobile phase of 0.07 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) at pH 3.0, with differential refractive index detection. In another application for analyzing piperazine residues, a strong cation-exchange solid-phase extraction (SPE) column was used for sample purification prior to HPLC analysis, demonstrating the utility of this mechanism for isolating piperazine from complex matrices. qascf.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique used for the identification and quantification of volatile and thermally stable compounds. For polar compounds like piperazine derivatives, direct analysis by GC-MS is often challenging due to low volatility and potential thermal degradation. Therefore, a derivatization step is typically required to convert the analytes into more volatile and less polar forms.
A common derivatization agent is trifluoroacetic anhydride (TFAA), which reacts with the amine groups of the piperazine ring. The resulting trifluoroacetyl derivatives are more volatile and exhibit good chromatographic behavior. The analysis is typically performed on a low-polarity capillary column, such as one coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5ms).
GC-MS methods have been successfully developed for the simultaneous detection and quantification of multiple piperazine derivatives in various matrices. The mass spectrometer provides definitive identification based on the characteristic fragmentation patterns of the derivatized analytes, while the gas chromatograph provides high-resolution separation.
Table 2: Example of a GC-MS Method for Piperazine Derivatives
| Analytes | Derivatizing Agent | Column | Carrier Gas | Key Parameters | Reference |
|---|---|---|---|---|---|
| BZP and TFMPP | Trifluoroacetic anhydride (TFAA) | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | Helium (1 mL/min) | Injection: Splitless; Detector: Mass Selective Detector (MSD) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of piperazine and its derivatives. researchgate.netrdd.edu.iq It combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. This method is often preferred for its ability to provide highly specific data on individual compounds within complex mixtures, sometimes without the need for prior chemical derivatization. rsc.orgresearchgate.net
Research into the analysis of piperazine residues has led to the development of validated Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS) methods. For the parent compound piperazine, detection is performed on a triple-quadrupole mass spectrometer with the electrospray ionization (ESI) source operating in positive mode. researchgate.net The low molecular weight of piperazine (86.1 g/mol ) can present a challenge for detection, but optimized methods have proven effective. researchgate.net
Key findings from bioanalytical studies on various piperazine derivatives demonstrate the technique's utility. For instance, a method developed for a specific N-phenylpiperazine derivative identified a protonated molecule [M+H]⁺ at an m/z of 349. nih.gov Similarly, analysis of designer piperazine drugs established distinct retention times and mass fragments for various analogues. nih.gov The validation of these methods typically confirms linearity over a defined concentration range, with coefficients of determination (R²) often exceeding 0.999. researchgate.net
Table 1: Examples of LC-MS/MS Parameters for Piperazine Derivatives
| Analyte/Class | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |
|---|---|---|---|---|
| Piperazine | 87.1 | 44.1 | Not Specified | researchgate.net |
| BZP | Not Specified | Not Specified | 1.182 | nih.gov |
| mCPP | Not Specified | Not Specified | 6.141 | nih.gov |
| TFMPP | Not Specified | Not Specified | 6.732 | nih.gov |
| LQFM05 | 349 ([M+H]⁺) | Not Specified | 6.3 | nih.gov |
This table is representative of methods used for piperazine and its derivatives.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. It is a cornerstone technique for determining piperazine residues in various matrices. qascf.com
A practical method for analyzing piperazine residues involves accelerated solvent extraction followed by purification on a strong cation-exchange solid-phase extraction (SPE) column. qascf.com The subsequent separation is achieved using a UHPLC system. One such method employs an Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) column with a mobile phase of ultrapure water and acetonitrile (15:85, v/v). qascf.com When coupled with a fluorescence detector (FLD) after derivatization, this approach demonstrates excellent linearity, with coefficients of determination (R²) greater than or equal to 0.9991 for piperazine concentrations between the limit of quantitation (LOQ) and 200.0 μg/kg. qascf.com The limits of detection (LODs) in various tissues have been reported to be as low as 0.50 to 1.20 μg/kg. qascf.com
Table 2: UHPLC-FLD Conditions for Piperazine Residue Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) | qascf.com |
| Mobile Phase | Ultrapure water–acetonitrile (15:85, V/V) | qascf.com |
| Sample Purification | Strong Cation-Exchange Solid-Phase Extraction (SPE) | qascf.com |
| Linearity (R²) | ≥ 0.9991 | qascf.com |
| LOD | 0.50 - 1.20 μg/kg | qascf.com |
| LOQ | 1.80 - 3.50 μg/kg | qascf.com |
This table outlines a validated method for piperazine analysis.
Other Analytical Techniques
Beyond chromatography, other analytical methods are employed for the characterization of piperazine compounds.
Colorimetric and Spectrophotometric Techniques
Colorimetric and spectrophotometric methods provide simple and sensitive options for the quantification of piperazine derivatives. rdd.edu.iqnih.gov These techniques are typically based on the formation of a colored complex that can be measured with a spectrophotometer.
Two notable methods have been described for pharmaceutical piperazine derivatives:
Charge-Transfer Complexation : This method involves the reaction of the basic drug with an electron acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile. The resulting orange-red charge-transfer complex exhibits a maximum absorbance (λmax) at 460 nm. nih.gov
Ion-Pair Complexation : This approach is based on the interaction of the drug with an acidic dye such as bromophenol blue (BPB) in a non-polar solvent like dry chloroform. This reaction forms a stable yellow ion-pair complex that absorbs at 410 nm. nih.gov
These methods have been shown to obey Beer's law within their respective concentration ranges, with relative standard deviations of less than 1%. nih.gov Derivatizing agents, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are also used to react with amine functional groups, producing highly chromophoric derivatives suitable for spectrophotometric detection. tandfonline.com
Table 3: Spectrophotometric Methods for Piperazine Derivatives
| Method Type | Reagent | Solvent | Wavelength (λmax) | Reference |
|---|---|---|---|---|
| Charge-Transfer | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile | 460 nm | nih.gov |
| Ion-Pair | Bromophenol Blue (BPB) | Chloroform | 410 nm | nih.gov |
This table summarizes reaction-based spectrophotometric analysis.
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a powerful tool for HPLC analysis, particularly for compounds that lack a UV-absorbing chromophore. labmanager.comnih.gov Since the basic piperazine structure does not absorb significantly in the UV-Vis spectrum, ELSD offers a viable alternative for detection. labmanager.com The detector works by nebulizing the column effluent into fine droplets, evaporating the mobile phase in a heated tube to leave non-volatile analyte particles, and then measuring the light scattered by these particles from a laser source. labmanager.com
A novel method for determining piperazine in pharmaceutical substances utilizes Hydrophilic Interaction Chromatography (HILIC) with a cyanopropyl-bonded stationary phase, coupled with ELSD. researchgate.net This HPLC-ELSD method demonstrates acceptable levels of linearity, precision, and sensitivity for piperazine quantification. researchgate.net The performance of ELSD is highly dependent on operational parameters. The eluent composition, flow rate, and the detector's evaporation temperature and gas flow rate must be carefully optimized to achieve robust results and avoid the appearance of non-analyte signals such as spike peaks. nih.gov
Table 4: Principles and Application of Evaporative Light Scattering Detection (ELSD)
| Feature | Description | Reference |
|---|---|---|
| Principle | Detection based on light scattering from non-volatile analyte particles after solvent evaporation. | labmanager.com |
| Applicability | Ideal for non-chromophoric and semi-volatile compounds. | labmanager.com |
| Chromatographic Mode | Compatible with HILIC for piperazine analysis. | researchgate.net |
| Key Advantage | Universal detection not reliant on optical properties of the analyte; compatible with gradient elution. | labmanager.comknauer.net |
| Optimization | Requires careful control of eluent flow, gas flow, and temperature to ensure signal quality. | nih.gov |
This table provides an overview of the ELSD technique as applied to compounds like piperazine.
Biological Activities and Pharmacological Investigations of Piperazin 2 One Hydrochloride Derivatives
Anticancer Activity
The quest for novel and more effective anticancer agents has led to the exploration of various heterocyclic compounds, with piperazin-2-one (B30754) derivatives emerging as a promising class. Their activity has been demonstrated across a range of cancer cell lines, driven by specific structural features and interactions with key molecular targets in cancer pathogenesis.
Cytotoxic Effects Against Various Cancer Cell Lines (e.g., HUH7, U251, HT-29, A549)
Studies have demonstrated the cytotoxic potential of piperazin-2-one and its derivatives against a panel of human cancer cell lines. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant cell growth inhibitory activity against liver (HUH7), colon (HCT-116), and breast (MCF7) cancer cell lines, with activity observed in the micromolar range researchgate.net. Similarly, other research has shown that certain piperazine (B1678402) derivatives can reduce the viability of hepatocellular carcinoma (HUH7) and glioblastoma (U251) cells nih.govsemanticscholar.org.
In one study, newly synthesized piperazinone derivatives were tested for their cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines nih.govnih.gov. The results indicated that several of these compounds exhibited significant cytotoxic activity. Another investigation into piperazine-substituted quinoline derivatives also reported moderate cytotoxic effects on the MDA-MB-231 breast cancer cell line derpharmachemica.com. Furthermore, novel piperazine-chalcone hybrids have shown promising anticancer activity against a variety of cell lines, including those of non-small cell lung cancer and colon cancer tandfonline.com. The cytotoxic potential of piperazine derivatives has also been observed in doxorubicin-resistant colon cancer (HT29/DOX) and lung cancer (A549/DOX) cells mdpi.com.
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, HCT-116, MCF7 | Significant cell growth inhibition | researchgate.net |
| Piperazin-2-one-based structures | HUH7, U251 | Reduced cell viability | nih.govsemanticscholar.org |
| 1-(3-chlorophenyl) 2-piperazinone derivatives | HT-29, A549 | Significant cytotoxic activity | nih.govnih.gov |
| Piperazine-substituted quinoline derivatives | MDA-MB-231 | Moderate cytotoxicity | derpharmachemica.com |
| Piperazine-chalcone hybrids | Non-small cell lung and colon cancer lines | Promising anticancer activity | tandfonline.com |
| Piperazine derivatives | HT29/DOX, A549/DOX | Increased cytotoxicity of doxorubicin | mdpi.com |
Structure-Activity Relationships (SAR) for Antiproliferative Properties
The antiproliferative properties of piperazin-2-one derivatives are heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the piperazine ring are crucial for cytotoxic activity mdpi.combenthamdirect.com. For example, in a series of 1-(3-chlorophenyl)piperazin-2-one derivatives, the replacement of an imidazole moiety with groups like guanidine, thiourea, and hydrazide was found to increase cytotoxicity nih.govnih.gov. The electron density of the substituted groups appears to be a significant factor in this enhanced activity nih.govnih.gov.
Further studies on other piperazine derivatives have highlighted the importance of specific substitutions. For instance, research on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety showed that varying the substituents on the indolin-2-one scaffold and the phenyl group connected to the piperazine ring significantly impacted their antiproliferative activity against human cancer cell lines nih.gov. The presence of a piperazine ring in combination with other heterocyclic systems, such as in piperazinylogs of Triapine, has also been shown to result in potent and selective anticancer agents nih.gov. The di-substitution pattern at the N4 position of the thiosemicarbazone moiety in these hybrids was identified as a critical prerequisite for high activity nih.gov.
Molecular Targets and Pathways in Cancer Pathogenesis
Piperazin-2-one and its derivatives exert their anticancer effects by interacting with various molecular targets and signaling pathways crucial for cancer cell proliferation and survival. One important target is the PI3K/AKT pathway, which is often overactive in many cancers nih.govresearchgate.net. Certain piperazine derivatives have been shown to be effective inhibitors of this pathway, leading to the induction of apoptosis in cancer cells nih.govresearchgate.net.
Other targeted pathways include those involving Src family kinases and BCR-ABL nih.govresearchgate.net. The inhibition of these pathways can also contribute to the antiproliferative effects of these compounds. Furthermore, some piperazine-chalcone hybrids have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow tandfonline.com. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, thereby impeding its growth tandfonline.comresearchgate.net. Research on a novel piperazine compound, CB01, suggests it induces cytotoxicity and apoptosis by stimulating the intrinsic mitochondrial signaling pathway, as evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax proquest.com.
Evaluation of Novel Derivatives as Cytotoxic Agents
The promising anticancer activity of the piperazin-2-one scaffold has spurred the synthesis and evaluation of a wide array of novel derivatives. In one study, a series of piperazin-2-one derivatives were prepared through bioisosteric substitution and evaluated for their cytotoxic activities, with some compounds showing significant potency nih.govnih.gov. The synthesis of novel piperazine-quinoline derivatives and their subsequent screening against breast cancer cell lines also identified a compound with moderate activity derpharmachemica.com.
The development of hybrid molecules incorporating the piperazine moiety is a common strategy. For example, novel piperazine-chalcone hybrids and their related pyrazoline analogues have been synthesized and shown to exhibit promising anticancer activity tandfonline.com. Similarly, the creation of piperazine-substituted 1,2-benzothiazine derivatives has been explored for their potential as anticancer agents nih.gov. The continual design and evaluation of such novel derivatives are crucial for identifying more potent and selective anticancer drug candidates.
Antimicrobial Activities
In addition to their anticancer properties, piperazin-2-one derivatives have demonstrated significant potential as antimicrobial agents. Their activity spans a broad spectrum, including both Gram-positive and Gram-negative bacteria, making them an area of interest in the search for new antibiotics to combat infectious diseases.
Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)
A variety of piperazine derivatives have been synthesized and screened for their antibacterial efficacy. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa researchgate.netnih.govtandfonline.com.
For example, a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Several of these compounds showed potent activity against a range of both Gram-positive and Gram-negative bacterial strains tandfonline.com. In another study, novel piperazine derivatives were screened, and some compounds, such as RL-308, RL-327, and RL-328, exhibited potent bactericidal activities ijcmas.com. The antibacterial potential is further highlighted by the development of piperazine hybridized coumarin indolylcyanoenones, with one derivative showing prominent inhibition of Pseudomonas aeruginosa nih.gov. The incorporation of a piperazine moiety into the structure of the antibiotic norfloxacin has also been explored to enhance its antimicrobial properties nih.gov.
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| 1-Benzhydryl-piperazine sulfonamide and carboxamide derivatives | Staphylococcus aureus, Staphylococcus epidermis, Bacillus cereus, Bacillus substilis | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhi | tandfonline.com |
| Novel piperazine derivatives (RL-308, RL-327, RL-328) | MRSA, Staphylococcus aureus | Escherichia coli, Klebsiella pneumoniae, Citrobacter, Shigella flexineri, Pseudomonas aeruginosa | ijcmas.com |
| Piperazine hybridized coumarin indolylcyanoenones | Not specified | Pseudomonas aeruginosa | nih.gov |
| Mannich bases with piperazine moiety | Staphylococcus epidermidis, Staphylococcus aureus, Micrococcus luteus, Bacillus cereus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis | nih.gov |
Antifungal Activity (e.g., against Candida albicans)
Derivatives of piperazine have demonstrated significant antifungal properties, with numerous studies highlighting their efficacy against a range of fungal pathogens, including Candida albicans. researchgate.netresearchgate.net Synthetic piperazine derivatives have been a focus of research aiming to develop new antifungal agents, particularly due to the rise of drug-resistant fungal strains. researchgate.netnih.gov
One study detailed the synthesis of (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives, which were found to inhibit the morphological transition and virulence of C. albicans cells without affecting the pathogen's growth rate. nih.gov This anti-virulence strategy presents a novel approach to combating fungal infections. nih.gov Specifically, compounds 17d and 19d in this series showed a remarkable ability to suppress C. albicans biofilm formation by over 85% at a concentration of 100 μM. nih.gov Biofilm formation is a critical factor in the persistence of C. albicans infections and its resistance to common antifungal drugs. nih.gov
Another research effort synthesized two new series of chalcones containing a piperazine moiety. One of the compounds from this series was identified as being highly potent, with a Minimum Inhibitory Concentration (MIC) value of 2.22 µg/mL against Candida albicans. researchgate.net Similarly, the development of alkylated piperazines and alkylated piperazine-azole hybrids has yielded molecules with broad-spectrum activity and excellent MIC values against non-albicans Candida and Aspergillus strains. nih.gov The functionalization of polymers with piperazine has also been shown to exhibit antimicrobial activity against C. albicans. nih.govrsc.org
**Table 1: Antifungal Activity of Selected Piperazine Derivatives against *Candida albicans***
| Compound Class | Specific Derivative | Activity/Measurement | Concentration | Result | Source |
|---|---|---|---|---|---|
| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazines | Compound 17d | Biofilm Inhibition | 100 μM | >85% | nih.gov |
| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazines | Compound 19d | Biofilm Inhibition | 100 μM | >85% | nih.gov |
| Chalcone-piperazine hybrids | Not specified | MIC | 2.22 µg/mL | Potent activity | researchgate.net |
Mechanisms of Antimicrobial Action (e.g., bacterial cell membrane damage, oxidative stress, DNA binding)
The antimicrobial effects of piperazine derivatives are attributed to several mechanisms of action that disrupt essential cellular processes in pathogens. researchgate.net A primary mechanism involves the destruction of the bacterial cell membrane. nih.gov Research on piperazine hybridized coumarin indolylcyanoenones revealed that the highly active derivative, 11f, could damage the bacterial cell membrane, leading to increased permeability of both inner and outer membranes. nih.gov This damage results in membrane depolarization, fracture, and the subsequent leakage of intracellular components, ultimately leading to bacterial death. nih.gov Similarly, piperazine-based polymers are thought to kill bacteria by interacting with and disrupting the cell membrane. nih.govrsc.org
In addition to direct membrane damage, some piperazine derivatives induce oxidative stress within the bacterial cell, which further contributes to their antimicrobial effect. nih.gov This oxidative stress, combined with metabolic turbulence, can accelerate bacterial apoptosis. nih.gov
Another significant mechanism of action is the interaction with bacterial DNA. nih.gov Certain derivatives have been found to effectively insert themselves into DNA and bind with DNA gyrase. nih.govnih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication. By forming a supramolecular complex with this enzyme, the piperazine derivatives inhibit its function, thereby affecting the biological replication and function of the bacterial DNA. nih.govnih.gov For example, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to inhibit DNA gyrase in a dose-dependent manner, suggesting this as one of its primary antimicrobial mechanisms. nih.gov
Antiviral Activities
The piperazine scaffold is a key component in the development of novel antiviral agents. researchgate.netnih.gov Research has explored the potential of piperazine-based compounds against a variety of viruses, including Chikungunya virus, Anatid herpesvirus-1, and notably, human adenoviruses. nih.govnih.govnih.gov
Inhibition of Adenovirus Replication and Transcription
A significant breakthrough in the search for anti-adenovirus therapeutics came from the screening of synthetic small molecule libraries, which identified a trisubstituted piperazin-2-one derivative, designated 15D8, as a potent inhibitor of adenovirus (Ad) infection. nih.govnih.gov This compound demonstrated substantial antiviral activity at low micromolar concentrations with minimal cytotoxicity. nih.govnih.gov
The primary mechanism of action for 15D8 is the selective inhibition of Ad DNA replication within the nucleus of the host cell. nih.govnih.gov Studies have shown that in the presence of this piperazinone derivative, Ad transcription is specifically reduced. nih.gov By targeting the viral DNA replication process, 15D8 effectively halts the virus's life cycle, preventing the production of new viral particles. nih.govnih.gov This targeted action makes it a promising candidate for further development. nih.gov
Evaluation of Antiviral Candidates
The trisubstituted piperazin-2-one derivative 15D8 has been evaluated as a strong candidate for the development of a new class of antiviral drugs to treat adenovirus infections, which can cause high morbidity and mortality in immunosuppressed individuals. nih.govnih.gov The compound was identified through a high-throughput screening of over 25,000 compounds for their ability to restrict Ad infection. nih.govnih.gov
Further evaluation showed that 15D8 restricts Ad infection in a dose-dependent manner. nih.gov Interestingly, the structural components of 15D8, specifically the 2-benzofuran aryl substituent combined with the piperazine-2-one core and an ethyl group at the C6 position, were found to be crucial for its potent activity against adenovirus. nih.gov While further optimization and in vivo studies are necessary to assess its efficacy, bioavailability, and safety in animal models, 15D8 represents a significant "hit compound" for the treatment of Ad infections. nih.gov
Anthelmintic Activity
Piperazine and its derivatives have a long history of use as anthelmintic agents, first introduced for this purpose in 1953. drugbank.comnih.gov A large number of piperazine compounds exhibit anthelmintic action, and they are effective against intestinal worms such as Ascaris (roundworms) and Enterobius (pinworms). wikipedia.orgsaskoer.caekb.eg The effectiveness of newly synthesized 1,4-disubstituted piperazine derivatives has been investigated against parasites like Enterobius vermicularis and Fasciola hepatica, showing considerable inhibitory effects. ekb.eg
Mechanism as GABA Receptor Agonists
The primary mode of action for the anthelmintic effects of piperazine compounds is the paralysis of the parasites. drugbank.comnih.govwikipedia.org This is achieved through their agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors in the worm's muscle membrane. drugbank.comnih.govwikipedia.org
Binding of piperazine to these GABA receptors is believed to cause hyperpolarization of the nerve endings, which blocks the transmission of nerve impulses at the myoneural junction. drugbank.comnih.govmsdvetmanual.com This leads to a flaccid paralysis of the worm. drugbank.comsaskoer.camsdvetmanual.com Once paralyzed, the worms are unable to maintain their position within the intestinal lumen of the host. drugbank.comsaskoer.ca They are then dislodged and expelled live from the body by the normal peristaltic action of the host's intestine. drugbank.comnih.govsaskoer.ca The selectivity of piperazine for helminths is due to vertebrates using GABA primarily in the central nervous system, and the isoform of the helminth GABA receptor is different from that of vertebrates. wikipedia.org
Disruption of Calcium Homeostasis in Parasitic Worms (e.g., Praziquantel)
Praziquantel (PZQ), a derivative of piperazine, is a primary drug used to treat schistosomiasis, a disease caused by parasitic flatworms that affects millions worldwide. nih.govbrighton.ac.uktechnologynetworks.com Despite its extensive use for over four decades, the exact molecular mechanism of its action has remained a subject of ongoing research. brighton.ac.uknih.gov However, a significant body of evidence points to the disruption of calcium ion (Ca2+) homeostasis in the parasite as its principal mode of action. brighton.ac.uknih.govresearchgate.net
Early studies observed that PZQ induces rapid and sustained muscle contraction and paralysis in schistosomes. nih.govbrighton.ac.uk This effect is dose-dependent and critically reliant on the presence of external calcium, as it is inhibited in a low-calcium environment. nih.gov This led to the "Ca2+ hypothesis," which posits that PZQ's efficacy stems from its ability to cause a massive and uncontrolled influx of calcium ions into the parasite's cells. nih.govbrighton.ac.uk
The current consensus is that PZQ targets the parasite's voltage-gated calcium channels (Ca_v). brighton.ac.uknih.govresearchgate.net It is thought to act as an antagonist or partial agonist, leading to the dysregulation of these channels and subsequent uncontrolled Ca2+ influx. brighton.ac.uk This sudden increase in intracellular calcium concentration triggers muscle contraction and paralysis. brighton.ac.uknih.govresearchgate.net Furthermore, this disruption of calcium homeostasis also leads to damage of the worm's outer layer, known as the tegument. nih.govbiorxiv.org This tegumental damage is also dependent on calcium, as it does not occur in a calcium-free medium. nih.gov
Recent research has provided more specific insights into PZQ's target. Studies have identified a specific type of ion channel, a transient receptor potential melastatin (TRPM) ion channel, in schistosomes that is activated by PZQ. biorxiv.org The binding of PZQ to this channel, named TRPM_PZQ, opens it and allows for the massive influx of calcium, leading to paralysis and death of the worm. technologynetworks.combiorxiv.org Interestingly, this channel is not sensitive to PZQ in the liver fluke Fasciola, explaining the drug's ineffectiveness against this parasite. biorxiv.org However, a single amino acid change in the Fasciola TRPM_PZQ channel can render it sensitive to the drug. biorxiv.org
Further genetic studies in free-living flatworms (planarians) have provided additional support for the role of voltage-operated calcium channels in PZQ's mechanism. These studies showed that PZQ can cause a duplication of the anterior-posterior axis during regeneration, resulting in two-headed organisms. plos.org This effect was specifically blocked by reducing the expression of VOCC β subunits, providing strong genetic evidence for their crucial role in PZQ's activity. plos.org
Central Nervous System (CNS) Activities
Piperazine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting important pharmacological properties, particularly those affecting the central nervous system. ijrrjournal.comnih.govresearchgate.net Their structural versatility allows for modifications that can lead to a wide range of activities, including antipsychotic, anxiolytic, antidepressant, and anticonvulsant effects. nih.govresearchgate.netresearchgate.net
Clozapine , a dibenzodiazepine derivative containing a piperazine moiety, was a groundbreaking atypical antipsychotic for the treatment of schizophrenia. nih.govnih.gov It is effective in treating both the positive and negative symptoms of the disorder and is particularly useful in patients resistant to other treatments. nih.gov While its exact mechanism of action is not fully understood, it is known to interact with a wide range of neurotransmitter receptors. nih.govdrugbank.com Clozapine has a relatively low affinity for dopamine D2 receptors, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics. nih.govdrugbank.com It also exhibits antagonist activity at serotonin (B10506) (5-HT) 2A, adrenergic, cholinergic, and histaminergic receptors. nih.govdrugbank.com
The piperazine nucleus is a common scaffold in many compounds that interact with various neurotransmitter receptors. ijrrjournal.com A simple change in the substitution pattern on the piperazine ring can significantly alter a compound's pharmacological activity. ijrrjournal.com
Many piperazine derivatives exhibit activity at serotonin receptors. ijrrjournal.com For instance, meta-chlorophenylpiperazine has been shown to interact with serotonergic receptors. ijrrjournal.com The anxiolytic effects of drugs like buspirone and ipsapirone are mediated through their agonist activity at 5-HT1A receptors, which are negatively coupled to adenylate cyclase in hippocampal neurons. nih.gov
Piperazine derivatives have also been developed as antagonists for various receptors. For example, cetirizine, a metabolite of hydroxyzine, is a selective H1 histamine receptor antagonist. ijrrjournal.com Other derivatives have been synthesized to target dopamine (D2/3) and serotonin (5-HT1A) receptors simultaneously. ijrrjournal.com Furthermore, research has explored piperazine derivatives as dual antagonists for histamine H3 and sigma-1 receptors, which show promise for antinociceptive (pain-relieving) properties. acs.orgnih.gov The sigma-1 receptor is known to regulate several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.gov
The piperazine moiety is a key structural feature in several antidepressant drugs. researchgate.netresearchgate.net Many of these compounds work by modulating monoamine neurotransmitter systems. researchgate.net For example, some arylpiperazine derivatives have shown antidepressant-like activity in animal models, with evidence suggesting the involvement of the serotonergic system, particularly 5-HT1A receptors. nih.gov Other research has focused on developing piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors, which can increase the levels of monoamines in the brain. tandfonline.com Additionally, a piperazine derivative, LQFM212, has demonstrated an antidepressant-like effect in mice, which appears to be mediated by the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov
Piperazine derivatives have also been investigated for their anticonvulsant properties. Two dicarboxylic piperazine derivatives, pCB-PzDA and pBB-PzDA, have been shown to protect against seizures in rodent models by blocking excitation at glutamate receptors, with a preference for the alpha-kainate subtype. nih.gov Another study synthesized two series of pyrrolidine-2,5-dione derivatives containing a 4-methylpiperazin-1-yl group. nih.gov Compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione ring exhibited significant anticonvulsant activity in the maximal electroshock seizure test, with ED50 values ranging from 29 to 48 mg/kg. nih.gov
Several studies have highlighted the potential of piperazine derivatives as antinociceptive agents. One study investigated a compound named LPP1, a 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, and found it to have significant antinociceptive activity in both tonic (formalin test) and neuropathic pain models in mice. nih.gov In the first phase of the formalin test, LPP1 had an ED50 value comparable to morphine. nih.gov
Other research has explored the development of dual-acting compounds that target both histamine H3 and sigma-1 receptors. acs.orgnih.govacs.org Antagonism at both of these receptors has been shown to have preclinical efficacy in various pain models. acs.org In one study, two such compounds, which were high-affinity histamine H3 and σ1 receptor antagonists, demonstrated promising antinociceptive activity in vivo. acs.org
Furthermore, a series of novel thiazole-piperazine derivatives were synthesized and evaluated for their antinociceptive effects. mdpi.com Several of these compounds showed significant activity, and their effects were abolished by the opioid receptor antagonist naloxone, indicating the involvement of the opioidergic system in their mechanism of action. mdpi.com
Other Pharmacological Activities
Beyond their well-documented effects on the central nervous system and as antiparasitic agents, piperazine derivatives exhibit a broad spectrum of other pharmacological activities. researchgate.netwisdomlib.org The versatility of the piperazine scaffold allows for its incorporation into molecules designed to treat a wide array of conditions. researchgate.net
Research has demonstrated that piperazine derivatives possess antimicrobial properties, showing activity against bacteria, fungi, and parasites. researchgate.net They are also being investigated for their potential as anticancer agents. researchgate.net Additionally, some piperazine-containing compounds have shown anti-inflammatory, analgesic, antihistaminic, and cardiovascular effects. researchgate.netwisdomlib.org The anti-inflammatory properties of certain derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. researchgate.net
Anti-inflammatory Activity
Piperazine derivatives have demonstrated significant potential as anti-inflammatory agents through various mechanisms of action. Studies have shown their ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.
Research into novel piperazine derivatives has identified compounds with noteworthy anti-inflammatory effects. For instance, compounds designated PD-1 and PD-2 were shown to inhibit nitrite production in a dose-dependent manner by up to 39.42% and 33.7% respectively, at a concentration of 10 μM. nih.gov Furthermore, these compounds significantly inhibited the generation of tumour necrosis factor-alpha (TNF-α), with inhibition rates of 56.97% (PD-1) and 44.73% (PD-2) at the same concentration. nih.gov
Another study focused on the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182. This derivative effectively reduced oedema formation in a carrageenan-induced paw oedema model. nih.gov In a pleurisy test, LQFM182 diminished cell migration, particularly of polymorphonuclear cells, and lowered the activity of the myeloperoxidase enzyme. nih.gov The anti-inflammatory action was further confirmed by the reduced levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and TNF-α in the pleural exudate. nih.gov
Similarly, a 7-chloro-4-(piperazin-1-yl) quinoline derivative, compound 5, exhibited potent anti-inflammatory activity. It inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW 264.7 murine macrophages, which was accompanied by the inhibition of inducible nitric oxide synthase (iNOS) protein expression. sid.ir The compound also decreased the gene expression levels of key inflammatory markers, including cyclooxygenase-2 (COX-2), IL-6, IL-1β, and TNF-α. sid.ir In vivo studies confirmed its efficacy, showing a significant reduction in paw oedema and a corresponding inhibition of serum NO and COX-2 levels. sid.ir Some substituted piperazinopropiophenone hydrochlorides have also been reported to exhibit anti-inflammatory activities, ranging from weak to moderately expressed. iaea.org
Table 1: Anti-inflammatory Activity of Piperazine Derivatives
| Compound | Target/Assay | Result | Reference |
|---|---|---|---|
| PD-1 | Nitrite Production Inhibition (10 μM) | 39.42% | nih.gov |
| PD-2 | Nitrite Production Inhibition (10 μM) | 33.7% | nih.gov |
| PD-1 | TNF-α Inhibition (10 μM) | 56.97% | nih.gov |
| PD-2 | TNF-α Inhibition (10 μM) | 44.73% | nih.gov |
| LQFM182 | Cytokine Inhibition | Reduced levels of IL-1β and TNF-α | nih.gov |
| Compound 5 | Gene Expression Inhibition | Decreased expression of COX-2, IL-6, IL-1β, TNF-α | sid.ir |
Antioxidant Activity
The antioxidant potential of piperazine derivatives has been explored through various in vitro assays. These compounds have shown the ability to scavenge free radicals and modulate the activity of antioxidant enzymes, suggesting their utility in mitigating oxidative stress.
In a study of four novel piperazine derivatives, compound PD-2 was identified as having relatively good antioxidant activity, with an IC50 value of 2.396 µg/mL in the DPPH (2,2'-diphenyl-1-picrylhydrazyl) assay. nih.govorscience.ru Other derivatives in the same series showed moderate to low activity. nih.govorscience.ru Another investigation into 1-aryl/aralkyl piperazine derivatives with a xanthine moiety also used the DPPH method, among others, to screen for antioxidant capacity. nih.gov Compound 3c from this series demonstrated the highest activity, with an IC50 value of 189.42 μmol/L. nih.gov
Further research on 1-(phenoxyethyl)-piperazine derivatives compared their antioxidant profiles to standard antioxidants like Trolox and Resveratrol. ptfarm.pl Derivatives featuring 4-(methyl)- or 1-[2,6-(dimethyl)-phenoxyethyl]-moieties were found to increase superoxide dismutase (SOD) activity and the total antioxidant capacity (TAC) of plasma. ptfarm.pl Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease these antioxidant properties. ptfarm.pl The photochemiluminescent method of analysis has also been used to confirm the antioxidant properties of certain substituted piperazinopropiophenones. iaea.org
Table 2: Antioxidant Activity of Piperazine Derivatives
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| PD-2 | DPPH Radical Scavenging | 2.396 µg/mL | nih.govorscience.ru |
| Compound 3a | DPPH Radical Scavenging | 371.97 μmol/L | nih.gov |
| Compound 3c | DPPH Radical Scavenging | 189.42 μmol/L | nih.gov |
| Compound 3f | DPPH Radical Scavenging | 420.57 μmol/L | nih.gov |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial agents. Piperazine-containing compounds have emerged as a promising class of molecules in this area.
A series of piperazine-containing 4(1H)-quinolones were developed and evaluated for their antimalarial potency. nih.gov Within this series, p-methoxybenzylpiperazinyl-4(1H)-quinolone 8ae was the most active compound against the W2 strain of Plasmodium falciparum, with an EC50 value of 12 nM. nih.gov In contrast, N-phenylpiperazinyl-4(1H)-quinolone 8a was the most potent against both W2 and TM90-C2B strains, with EC50 values of 4.5 nM and 250 nM, respectively. nih.gov
In another study, a library of 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives was synthesized and screened for antiplasmodial activity. mdpi.com The hit compound, 2291-61, demonstrated potent activity against the chloroquine-resistant Dd2 strain of P. falciparum, with an EC50 of 102 nM. mdpi.com Furthermore, optimization of a series of imidazolopiperazines led to second-generation compounds with improved antimalarial properties. nih.gov The introduction of a dimethyl group on the 8-position of the imidazolopiperazine core significantly improved potency, with compounds exhibiting EC50 values in the low nanomolar range. For example, compound 29 showed an EC50 of 2 ± 1 nM against the TM4/8.2 strain. nih.gov These optimized analogues also displayed enhanced oral exposure in mice. nih.gov
Table 3: Antimalarial Activity of Piperazine Derivatives
| Compound | P. falciparum Strain | EC50 Value | Reference |
|---|---|---|---|
| 8ae | W2 | 12 nM | nih.gov |
| 8a | W2 | 4.5 nM | nih.gov |
| TM90-C2B | 250 nM | ||
| 8b | W2 | 16 nM | nih.gov |
| 2291-61 | Dd2 (chloroquine-resistant) | 102 nM | mdpi.com |
| 29 | TM4/8.2 | 2 ± 1 nM | nih.gov |
| 30 | TM4/8.2 | 13 ± 3 nM | nih.gov |
Antidiabetic Activity
Piperazine derivatives have been investigated as potential treatments for type II diabetes, with studies focusing on their ability to inhibit key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) and α-amylase.
A series of novel piperazine sulphonamide derivatives were designed as DPP-4 inhibitors. pensoft.net In vitro screening revealed that several compounds had strong inhibitory activity, with compounds 8d and 8h showing 28.73% and 27.32% inhibition, respectively, at a 10μmol L-1 concentration. pensoft.net Compound 8h was further evaluated in vivo and was found to decrease blood glucose excursion in a dose-dependent manner in both oral glucose tolerance tests and streptozotocin-induced diabetic rat models. pensoft.net
Other research has focused on N-phenyl piperazine derivatives as α-amylase inhibitors. biomedpharmajournal.org Compounds P6, P7, and P22 from this class demonstrated significant, concentration-dependent inhibitory activity. At a concentration of 500 µg/mL, compound P7 showed approximately 90% inhibition of α-amylase, which was superior to the standard drug acarbose. biomedpharmajournal.org The inhibitory potential followed the order of P7 > P22 > P6. biomedpharmajournal.org Piperazine derivatives have also been patented for their use in treating pathologies associated with insulin-resistance syndrome, where they exhibit strong hypoglycaemic and hypolipidaemic activity. google.com
Table 4: Antidiabetic Activity of Piperazine Derivatives
| Compound | Target/Assay | Result (% Inhibition or Activity) | Reference |
|---|---|---|---|
| 8d | DPP-4 Inhibition (10 μmol L-1) | 28.73% | pensoft.net |
| 8h | DPP-4 Inhibition (10 μmol L-1) | 27.32% | pensoft.net |
| 22d | DPP-4 Inhibition (10 μmol L-1) | 26.39% | pensoft.net |
| 22h | DPP-4 Inhibition (10 μmol L-1) | 24.32% | pensoft.net |
| P6 | α-amylase Inhibition (500 µg/mL) | 74% | biomedpharmajournal.org |
| P7 | α-amylase Inhibition (500 µg/mL) | ~90% | biomedpharmajournal.org |
| P22 | α-amylase Inhibition (500 µg/mL) | 78% | biomedpharmajournal.org |
Histamine Receptor Antagonism
Derivatives of piperazine are well-established as histamine receptor antagonists, particularly at the H1 and H3 subtypes. drugbank.com The piperazine moiety is a core structural feature in several clinically used antihistamine drugs. drugbank.com
Research into dual-acting ligands has explored the affinity of piperazine derivatives for the histamine H3 receptor (H3R). acs.orgnih.gov In a comparative study, a piperazine derivative (compound 4) demonstrated high affinity for the human H3 receptor, with a Ki value of 3.17 nM. acs.orgnih.gov This highlights the suitability of the piperazine scaffold for targeting this specific receptor. Another derivative, compound PD-1, was found to have significant antihistamine activity, causing an 18.22% reduction in histamine levels in an experimental model. nih.gov
Further studies have shown that while some piperazine-based compounds are highly selective for the H3R, slight structural modifications, such as replacing the piperazine ring with a piperidine ring, can significantly alter the pharmacological profile and introduce affinity for other receptors. acs.orgnih.govacs.org
Table 5: Histamine H3 Receptor Affinity of Piperazine Derivatives
| Compound | Receptor | Ki Value | Reference |
|---|---|---|---|
| Compound 4 | Human H3R | 3.17 nM | acs.orgnih.gov |
| Compound 13 | Human H3R | 37.8 nM | nih.gov |
| Compound 16 | Human H3R | 12.7 nM | nih.gov |
Sigma Receptor Antagonism
Sigma receptors, particularly the sigma-1 (σ1) subtype, are chaperone proteins that modulate various neurotransmitter systems and are considered therapeutic targets for neurological disorders and pain. nih.gov Investigations have revealed that piperazine derivatives can interact with these receptors.
In studies designed to develop dual-acting histamine H3 and sigma-1 receptor ligands, the affinity of piperazine derivatives for sigma receptors was evaluated. acs.orgnih.gov The piperazine derivative known as compound 4 showed a much lower affinity for the σ1 receptor (Ki = 1531 nM) compared to its piperidine analogue (compound 5, Ki = 3.64 nM), suggesting that the piperazine core was less favorable for high σ1 affinity in that particular chemical series. acs.orgnih.gov However, other piperazine derivatives have shown significant binding. For instance, compounds 13 and 16 displayed notable affinity for the σ1 receptor, with Ki values of 51.8 nM and 37.8 nM, respectively. nih.gov Another piperazine derivative, compound 16 in a separate series, was also found to be highly active at the σ1 receptor with a Ki of 7.6 nM. nih.gov Additionally, a series of bicyclic piperazine derivatives showed significant binding affinity at σ1 receptors, with Ki values in the low nanomolar range (≤23 nM). researchgate.net
Table 6: Sigma-1 Receptor Affinity of Piperazine Derivatives
| Compound | Receptor | Ki Value | Reference |
|---|---|---|---|
| Compound 4 | σ1 | 1531 nM | acs.orgnih.gov |
| Compound 13 | σ1 | 51.8 nM | nih.gov |
| Compound 16 (Series 1) | σ1 | 37.8 nM | nih.gov |
| Compound 16 (Series 2) | σ1 | 7.6 nM | nih.gov |
| Bicyclic Piperazines (31a-f) | σ1 | ≤23 nM | researchgate.net |
Computational and Theoretical Studies of Piperazin 2 One Hydrochloride
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a piperazin-2-one (B30754) derivative, might interact with a biological target, typically a protein or enzyme.
Ligand-Target Interactions
Docking simulations elucidate the specific non-covalent interactions that stabilize a ligand within a protein's binding site. For the piperazine (B1678402) scaffold, these interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the carbonyl group in the piperazin-2-one structure can act as both a hydrogen bond acceptor and donor.
In studies of various piperazine derivatives, these interactions are crucial for binding to diverse biological targets. For instance, docking studies of piperazine-substituted naphthoquinone derivatives against the enzyme Poly(ADP-ribose)-polymerase 1 (PARP-1) revealed interactions with critical amino acids in the binding pocket. acs.org Similarly, in studies targeting tyrosinase, piperazine derivatives were shown to form hydrogen bonds and hydrophobic interactions with key residues like HIS244 and VAL283. researchgate.net These examples highlight the types of interactions that Piperazin-2-one hydrochloride could potentially form with various protein targets. The protonated amine in the hydrochloride salt would be particularly adept at forming strong hydrogen bonds and electrostatic interactions with negatively charged residues like aspartate or glutamate.
Prediction of Binding Affinity and Specificity
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target, with lower (more negative) values indicating stronger binding. This allows for the virtual screening of many compounds and the prioritization of those with the highest predicted affinity for experimental testing. researchgate.net
Studies on piperazine-linked derivatives targeting carbonic anhydrase IX (CAIX) have used docking to predict binding affinities. The results showed a strong correlation between the docking scores and the structural features of the ligands, helping to identify the most promising candidates for inhibition. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is another computational approach used to calculate binding free energy with greater accuracy than standard docking scores. acs.orgnih.gov
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Piperazine-Naphthalimide | CAIX (5FL4) | -7.39 to -8.61 | nih.gov |
| Piperazine-Naphthoquinone | PARP-1 | -7.17 to -7.41 | acs.orgsemanticscholar.org |
| Thiazolylhydrazine-Piperazine | MAO-A | Not specified | nih.gov |
| Piperazine-Triazole | Tyrosinase | Not specified | researchgate.net |
This table presents examples of predicted binding affinities for various piperazine derivatives against different biological targets, illustrating the application of molecular docking to predict ligand potency. The specific values are dependent on the derivative and the target protein.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand in a protein's binding site and to analyze its conformational flexibility.
Conformational Analysis and Stability
The piperazine ring is not planar and typically exists in chair or boat conformations. MD simulations can explore the conformational landscape of this compound, determining the relative stability of its different conformers in various environments (e.g., in a vacuum or in aqueous solution). nih.gov Understanding the preferred conformation is vital, as it dictates the three-dimensional shape of the molecule and its ability to fit into a specific protein binding pocket. nih.gov Studies on piperazine derivatives have shown that the ring can adopt different conformations upon binding to a metal ion or a protein target, highlighting the flexibility of the scaffold. nih.gov
Protein-Ligand Complex Dynamics
After a ligand is docked into a protein, MD simulations are often performed to evaluate the stability of the predicted binding pose. mdpi.comnih.gov The simulation tracks the movement of the ligand within the binding site over a period of nanoseconds. A stable complex is typically characterized by a low Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. nih.gov
The Root Mean Square Fluctuation (RMSF) is another important metric, which measures the fluctuation of individual amino acid residues in the protein. High RMSF values in the binding site can indicate which residues are flexible and play a key role in accommodating the ligand. nih.govijpsdronline.com In a 100 ns simulation of a piperazine-linked compound bound to Human Serum Albumin, MD simulations were used to confirm the stability of the complex and analyze conformational changes in the protein upon ligand binding. mdpi.com
| System | Simulation Length (ns) | Average RMSD (nm) | Key Finding | Reference |
| Piperazine-Naphthalimide-CAIX | 100 | ~0.8 (Protein) | The protein-ligand complexes achieved substantial stability. | nih.gov |
| Piperazine Derivative-dCTPase | 20 | 0.150 - 0.175 (Ligand) | Ligands were perfectly aligned on the protein backbone. | ijpsdronline.com |
| Piperidine/Piperazine-S1R | 50 | Stable trajectory | Confirmed stability of the ligand-receptor complex. | nih.gov |
This table showcases data from MD simulations of various piperazine derivatives, demonstrating how metrics like RMSD are used to assess the stability of protein-ligand complexes.
Quantum-Chemical Calculations (e.g., DFT)
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These methods provide detailed information about orbital energies, charge distribution, and molecular reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with other molecules. bohrium.comresearchgate.net
DFT studies on piperazine derivatives have been used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bohrium.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can more easily participate in charge-transfer interactions. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the carbonyl oxygen and the nitrogen atoms would be expected to be electron-rich sites, while the protonated amine would be an electron-poor site, guiding its potential interactions with biological targets. Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer interactions and hydrogen bonding within the molecule. researchgate.net These quantum-chemical parameters are also essential for developing accurate force fields used in MD simulations. nih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons and predict chemical behavior.
For piperazine derivatives, DFT calculations are used to determine key structural and electronic parameters. For instance, in studies of related N-aryl piperazines, DFT has been used to calculate bond lengths, bond angles, and vibrational frequencies. scispace.com The average C-C, C-N, and C-H bond lengths in the piperazine ring are computationally determined to be approximately 1.530 Å, 1.466 Å, and 1.099 Å, respectively. scispace.com These calculations show good agreement with experimental data, validating the theoretical models. scispace.com
Reactivity is often analyzed through Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.
In the context of piperazine-containing compounds used for CO2 capture, first-principles quantum mechanical calculations have been used to assess reaction mechanisms. rsc.org These studies investigate the reactivity of different species formed, such as piperazine carbamate (B1207046) (PZCOO⁻), by analyzing their electronic structure and ability to react with CO₂. rsc.org Such computational approaches are vital for predicting the most likely reaction pathways and understanding the underlying chemical processes. rsc.org
Table 1: Predicted Electronic Properties of a Representative Piperazine Derivative This table illustrates typical electronic properties calculated for piperazine derivatives using computational methods. The specific values are hypothetical and serve as an example of the data generated.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
NMR Shielding Parameters Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods can predict NMR chemical shifts (shielding tensors) with high accuracy, aiding in the interpretation of experimental spectra. arxiv.org
The most common approach for calculating NMR shielding constants is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT. rug.nl Theoretical calculations have become indispensable for assigning complex spectra and confirming molecular structures. arxiv.orgrug.nl For piperazine derivatives, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been shown to provide theoretical ¹H and ¹³C NMR chemical shifts that align well with experimental values. scispace.com
The process involves first optimizing the molecular geometry to find its lowest energy conformation. scispace.com Then, the NMR shielding tensors are computed for this optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging in the experimental sample, highlighting the importance of the computational model's accuracy.
Target accuracy for these calculations is generally below 0.1 ppm for ¹H nuclei and 1 ppm for ¹³C nuclei. arxiv.org Such precision is crucial for distinguishing between isomers or different conformations of a molecule. arxiv.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are cornerstones of modern drug design, establishing connections between the chemical structure of a compound and its biological activity. These models allow for the rational design of more potent and selective molecules.
3D-QSAR Modeling for Substituent Effects
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling provides a quantitative framework for understanding how substituents on a core scaffold, such as piperazin-2-one, influence biological activity. These models correlate the 3D properties of a series of molecules with their measured activity.
In studies of 4-phenylpiperidines and 4-phenylpiperazines, QSAR models have been developed to understand how the position and physicochemical character of aromatic substituents affect their biological response. nih.gov By modeling physicochemical descriptors against in vivo effects using methods like partial least squares (PLS) regression, researchers can build a comprehensive understanding of the biological response. nih.gov Such models reveal that the properties of substituents are critical for activity. nih.gov
For the piperazin-2-one scaffold, a 3D-QSAR study would involve aligning a series of derivatives and calculating steric and electrostatic fields around them. These fields are then used as independent variables to build a regression model against biological activity. The resulting model can be visualized as a 3D contour map, indicating regions where bulky, electron-donating, or electron-withdrawing groups would enhance or diminish activity. This provides a clear roadmap for designing new, more effective compounds.
Physicochemical Property Prediction for Drug Design
The piperazine ring is considered a "privileged structure" in medicinal chemistry because it is a key component in numerous blockbuster drugs and can interact with multiple biological targets. researchgate.netmdpi.com Computational tools are essential for predicting the physicochemical properties of piperazin-2-one derivatives to optimize them for drug-like characteristics. researchgate.net
Key properties predicted include:
LogP (Lipophilicity): Affects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including blood-brain barrier penetration.
Molecular Weight: Influences absorption and distribution.
Hydrogen Bond Donors/Acceptors: Crucial for target binding and solubility.
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADME/Tox) Predictions
In silico ADME/Tox models are used early in the drug discovery process to predict a compound's pharmacokinetic and safety profile. researchgate.net These predictions help to identify and eliminate candidates that are likely to fail later in development due to poor ADME properties or toxicity, saving significant time and resources. researchgate.net
Optimization of Lipophilicity and Solubility
Lipophilicity and solubility are fundamental properties that dictate a drug's absorption and distribution. mdpi.com Lipophilicity, often expressed as log P, is a measure of how well a compound partitions between an oily (lipid) and a watery (aqueous) phase. mdpi.com A drug must have a balanced lipophilicity to be able to pass through lipid cell membranes while also being soluble enough in aqueous environments like blood and the cellular cytoplasm. mdpi.com
For piperazin-2-one derivatives, computational models can predict log P and aqueous solubility (log S). nih.gov If a lead compound has suboptimal properties, its structure can be modified to improve them. For example:
To decrease lipophilicity (increase solubility): Polar groups (e.g., -OH, -NH₂) can be added. The nitrogen atoms in the piperazine ring are key modification points for improving aqueous solubility. mdpi.com
To increase lipophilicity: Non-polar, lipophilic groups (e.g., alkyl or aryl groups) can be introduced.
In silico tools like SwissADME and pkCSM are widely used to predict these properties for entire virtual libraries of compounds. researchgate.net By analyzing the ADME profile of various piperazin-2-one derivatives, researchers can identify structural modifications that lead to an optimal balance of lipophilicity and solubility, enhancing the compound's potential as a drug candidate. mdpi.comnih.gov
Table 2: Predicted ADME Properties for a Hypothetical Piperazin-2-one Derivative This table provides an example of in silico ADME predictions for a potential drug candidate based on the piperazin-2-one scaffold.
| Property | Predicted Value | Optimal Range/Interpretation |
|---|---|---|
| GI Absorption | High | High passive absorption from the gastrointestinal tract is predicted. |
| BBB Permeant | No | The compound is not predicted to cross the blood-brain barrier. |
| Log Kp (skin permeation) | -7.2 cm/s | Low skin permeability is predicted. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. |
| Aqueous Solubility (log S) | -3.5 | Moderately soluble. |
| Lipophilicity (log P) | 2.1 | Within the optimal range for drug-likeness. |
Prediction of Blood-Brain Barrier Penetration
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-active drug, penetration of this barrier is paramount. Computational models are instrumental in predicting the BBB permeability of molecules like this compound.
These predictive models are broadly categorized into two types: those based on physicochemical properties and those employing more complex quantitative structure-activity relationship (QSAR) models and machine learning algorithms. arxiv.orgfrontiersin.org
Physicochemical Descriptor-Based Models:
Simple physicochemical properties are often the first line of assessment for BBB penetration. These descriptors include:
Molecular Weight (MW): Generally, molecules with a molecular weight of less than 400-500 Da are more likely to cross the BBB.
Lipophilicity (LogP): A logarithmic measure of a compound's partitioning between an organic and an aqueous phase. An optimal LogP value, typically between 1 and 3, is favorable for BBB penetration.
Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. A TPSA of less than 90 Ų is generally considered predictive of good BBB penetration.
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD) and acceptors (HBA) is preferred for better permeability.
Interactive Data Table: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Implication for BBB Penetration |
| Molecular Weight ( g/mol ) | 136.58 | Favorable |
| LogP | -1.5 to -0.5 | Potentially low, may hinder passive diffusion |
| TPSA (Ų) | 41.5 | Favorable |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 2 | Favorable |
Note: The values in this table are hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.
QSAR and Machine Learning Models:
More sophisticated models utilize a wider range of molecular descriptors to build mathematical relationships between a compound's structure and its BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). These models are trained on large datasets of compounds with known BBB permeability. nih.govnih.gov For a novel compound like this compound, its structure would be input into these models to predict its logBB value. A positive logBB value generally indicates good BBB penetration.
Metabolic Stability and Metabolite Prediction
The metabolic stability of a drug is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver. High metabolic instability can lead to rapid clearance and low bioavailability, diminishing the therapeutic effect. Computational models can predict the metabolic stability and identify potential sites of metabolism on a molecule.
Metabolic Stability Prediction:
In silico models for metabolic stability often focus on predicting the intrinsic clearance (CLint) of a compound by liver microsomes. These models analyze the molecule's structure to identify "metabolic hotspots," which are atoms or functional groups that are most likely to be modified by metabolizing enzymes. For this compound, the piperazine ring and the amide bond are potential sites of metabolism.
Metabolite Prediction:
Computational tools can also predict the structures of potential metabolites. These programs simulate the interaction of the parent drug with various metabolic enzymes and predict the resulting chemical transformations. Common metabolic reactions include oxidation, hydroxylation, N-dealkylation, and glucuronidation.
For this compound, potential predicted metabolic pathways could include:
Hydroxylation: Addition of a hydroxyl group to the piperazine ring.
Oxidation: Formation of an N-oxide at one of the nitrogen atoms.
Ring Opening: Hydrolysis of the amide bond, leading to the opening of the piperazine ring.
Interactive Data Table: Predicted Metabolic Profile of this compound
| Metabolic Parameter | Prediction | Implication |
| Metabolic Stability | Moderate | May have a reasonable half-life in the body. |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 | Potential for drug-drug interactions with inhibitors or inducers of these enzymes. |
| Predicted Major Metabolites | Hydroxylated piperazinone, N-oxide of piperazinone | These metabolites would need to be synthesized and tested for activity and toxicity. |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of drug metabolism for similar structures, as specific computational studies on this compound are not publicly available.
The insights gained from these computational and theoretical studies are crucial for the efficient development of this compound as a potential CNS therapeutic. They help in prioritizing experimental studies, identifying potential liabilities such as poor BBB penetration or rapid metabolism, and guiding the design of more promising analogues.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic routes to piperazin-2-one (B30754) and its derivatives is a key area of contemporary research. Traditional multi-step syntheses are gradually being replaced by more streamlined and sustainable approaches.
Novel Synthetic Strategies:
Recent advancements include the development of one-pot reactions, cascade sequences, and asymmetric catalytic methods. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been successfully employed to produce 3-aryl/alkyl piperazin-2-ones with high yields and enantioselectivity. Another innovative approach involves a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, providing a facile route to chiral disubstituted piperazin-2-ones. These methods offer significant advantages in terms of efficiency and stereochemical control.
Green Chemistry Principles:
In line with the growing emphasis on sustainable chemistry, researchers are exploring greener alternatives to conventional synthetic protocols. These include the use of photoredox catalysis, which can proceed under mild conditions, and microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. The use of environmentally friendly solvents and catalyst-free reactions are also being investigated to minimize the environmental impact of piperazin-2-one synthesis. The development of simplified, one-pot procedures that avoid the need for protecting groups further contributes to the green credentials of these synthetic routes.
| Synthetic Approach | Key Features | Compound Class | Reference |
| One-Pot Knoevenagel/Asymmetric Epoxidation/DROC | High yield and enantioselectivity | 3-Aryl/Alkyl Piperazin-2-ones | medchemexpress.com |
| Palladium-Catalyzed Asymmetric Hydrogenation | Excellent diastereoselectivities and enantioselectivities | Chiral Disubstituted Piperazin-2-ones | rsc.org |
| Photoredox Catalysis | Mild reaction conditions, sustainable | C–H Functionalized Piperazines | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficient | Monosubstituted Piperazines | rsc.org |
| Cascade Double Nucleophilic Substitution | One-pot process, formation of three bonds | Substituted Piperazinones | electronicsandbooks.com |
Exploration of Piperazin-2-one Hydrochloride in Combination Therapies
The potential of this compound and its derivatives in combination with existing therapeutic agents is a promising avenue of research, particularly in oncology and infectious diseases. The rationale behind this approach is to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects.
Recent studies have explored hybrids of acetophenone (B1666503) and piperazin-2-one as selective agents against triple-negative breast cancer. These compounds were shown to induce DNA damage, suggesting a potential synergistic effect when combined with DNA-damaging chemotherapeutic agents. While direct studies on this compound in combination therapies are still emerging, the broader class of piperazine-containing compounds has shown promise. For instance, some piperazine (B1678402) derivatives are being investigated in combination with standard cancer drugs and have also been shown to modulate the host immune response to viral infections. The exploration of this compound in combination regimens is a logical next step to unlock its full therapeutic potential.
Development of this compound-Based Theranostics
Theranostics, an approach that integrates therapeutic and diagnostic capabilities into a single agent, represents a paradigm shift in personalized medicine. The piperazin-2-one scaffold is being explored for the development of such dual-function agents.
The core structure of piperazin-2-one can be chemically modified to incorporate both a therapeutic moiety and an imaging agent. For example, piperazine derivatives have been successfully radiolabeled with isotopes like Fluorine-18 for use in Positron Emission Tomography (PET) imaging of tumors. This demonstrates the feasibility of using the piperazine framework for diagnostic purposes. The future development of this compound-based theranostics could involve conjugating a cytotoxic drug to a piperazin-2-one molecule that is also tagged with a radionuclide or a fluorescent probe. Such an agent would allow for the simultaneous visualization of diseased tissue and targeted delivery of a therapeutic payload.
Advanced Characterization Techniques and Multimodal Analysis
A thorough understanding of the physicochemical properties and structural characteristics of this compound is crucial for its development and application. Researchers are employing a range of advanced analytical techniques to gain detailed insights into this compound.
Single-crystal X-ray diffraction has been used to elucidate the three-dimensional molecular structure of piperazin-2-one derivatives, revealing details such as the chair conformation of the piperazin-2-one ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive information about the electronic environment of the hydrogen atoms within the molecule. Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV), is essential for the identification and quantification of piperazin-2-one and its derivatives in various matrices.
The concept of multimodal analysis is also emerging, where the compound's effects are studied across different biological and analytical platforms. For example, a piperazine derivative has been described as a "multimodal" compound due to its combined effects on multiple serotonin (B10506) receptors and the serotonin transporter. researchgate.netresearchgate.net This multimodal biological activity highlights the complex interactions of such compounds and underscores the need for integrated analytical approaches to fully characterize them.
| Analytical Technique | Information Obtained | Reference |
| Single-Crystal X-ray Diffraction | 3D molecular structure, ring conformation | nih.gov |
| ¹H Nuclear Magnetic Resonance (NMR) | Molecular structure, electronic environment of protons | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of derivatives | mdpi.com |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantification after derivatization | nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and selective quantification in plasma | rsc.org |
Applications in Proteomics and Peptide Chemistry
The unique structural features of piperazin-2-one make it a valuable tool in the fields of proteomics and peptide chemistry. Its ability to mimic peptide bonds and introduce conformational constraints into peptide chains is of particular interest.
Piperazin-2-ones are considered important peptidomimetics, serving as synthetic surrogates for amino acid residues in peptides. rsc.orgsmolecule.com By incorporating a piperazin-2-one unit into a peptide backbone, researchers can stabilize specific secondary structures, such as β-turns, which can enhance biological activity and metabolic stability. Furthermore, piperazine-based derivatives are utilized for the chemical derivatization of the carboxyl groups of peptides. This modification can improve their ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), leading to enhanced detection and identification in proteomics studies. The development of new piperazin-2-one building blocks for solid-phase peptide synthesis is an active area of research that will further expand their utility in these fields.
Rational Design of this compound Derivatives with Enhanced Selectivity
The rational design of novel this compound derivatives with improved potency and selectivity for specific biological targets is a major focus of medicinal chemistry research. By systematically modifying the core structure, scientists aim to fine-tune the pharmacological properties of these compounds.
Structure-activity relationship (SAR) studies are instrumental in this process. For example, the introduction of different substituents on the piperazin-2-one ring can significantly impact a compound's binding affinity for a particular receptor or enzyme. Computational methods, such as molecular docking, are also employed to predict the binding modes of piperazin-2-one derivatives and guide the design of new analogues with enhanced interactions with their target. This rational design approach has been successfully applied to develop piperazine-based compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The ongoing refinement of these design strategies promises to yield a new generation of highly selective and effective therapeutic agents based on the piperazin-2-one scaffold.
Q & A
Q. What are the recommended analytical methods for determining the purity of Piperazin-2-one hydrochloride in research settings?
- Methodological Answer: Purity assessment typically involves chromatographic techniques. For example:
- Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of chloroform:methanol (9:1 v/v). Compare spots against reference standards under UV light at 254 nm .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column, isocratic elution with a buffer (e.g., phosphate at pH 3.0) and acetonitrile (70:30), and UV detection at 220 nm. Validate the method using spike-and-recovery experiments .
- Water Content Analysis: Karl Fischer titration is recommended, with acceptance criteria of ≤1.0% moisture .
Q. What safety precautions should be implemented when handling this compound in laboratory experiments?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use and avoid skin contact .
- Ventilation: Use fume hoods for procedures generating dust or aerosols. Ensure local exhaust ventilation meets OSHA standards .
- Storage: Keep containers tightly sealed in a dry, cool environment (20–25°C) away from ignition sources. Use grounded equipment to prevent static discharge .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Methodological Answer: Design accelerated stability studies:
- pH Stability: Prepare solutions at pH 1–12 and monitor degradation via HPLC at 25°C and 40°C over 14 days. Compare peak area reductions .
- Thermal Stability: Store solid samples at 40°C/75% RH for 3 months. Analyze for discoloration, clumping, or impurity formation using TLC .
Advanced Research Questions
Q. What methodological approaches are employed in the enantioselective synthesis of Piperazin-2-one derivatives, and how do they impact pharmacological activity?
- Methodological Answer:
- Catalytic Asymmetric Synthesis: Use palladium-catalyzed decarboxylative allylic alkylation with chiral ligands (e.g., PHOX ligands) to introduce α-tertiary stereocenters. Optimize solvent (THF or DCM) and temperature (0–25°C) to achieve >90% enantiomeric excess (ee) .
- Impact on Activity: Compare enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate stereochemistry with selectivity and potency .
Q. How can researchers address the lack of ecological toxicity data for this compound in environmental impact studies?
- Methodological Answer: Propose ecotoxicological assays:
- Biodegradation Testing: Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems over 28 days .
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (OECD 202) with LC₅₀ calculations. If data remains unavailable, apply the precautionary principle in waste disposal protocols .
Q. How can conflicting data on the solubility of this compound in polar solvents be resolved experimentally?
- Methodological Answer:
- Solubility Screening: Use a shake-flask method with HPLC quantification. Test solvents (e.g., water, ethanol, DMSO) at 25°C and 37°C. Pre-saturate solutions for 24 hours and filter (0.45 µm) before analysis .
- Data Reconciliation: Compare results with literature using the same solvent grades and temperature controls. Apply Hansen solubility parameters to explain discrepancies .
Q. What strategies are effective in optimizing the synthetic yield of this compound derivatives with bulky substituents?
- Methodological Answer:
- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during alkylation. Deprotect with HCl/dioxane .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve yields by 15–20% using controlled microwave irradiation at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
